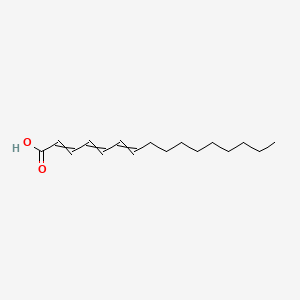

2,4,6-Hexadecatrienoic acid

Description

Properties

Molecular Formula |

C16H26O2 |

|---|---|

Molecular Weight |

250.38 g/mol |

IUPAC Name |

hexadeca-2,4,6-trienoic acid |

InChI |

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h10-15H,2-9H2,1H3,(H,17,18) |

InChI Key |

SZQQHKQCCBDXCG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC=CC=CC=CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Hexadecatrienoic Acid: Synthesis, Characterization, and Biological Context

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Conjugated fatty acids (CFAs) are a class of polyunsaturated fatty acids characterized by the presence of two or more double bonds in conjugation. This structural feature imparts unique chemical and physical properties, as well as a range of biological activities. While isomers of conjugated linoleic acid (CLA) have been extensively studied for their roles in modulating lipid metabolism, inflammation, and carcinogenesis, other conjugated fatty acids remain less explored.[1][2][3][4][5] This guide focuses on a specific, less-documented CFA: 2,4,6-hexadecatrienoic acid.

Due to the absence of documented natural sources for this compound, chemical synthesis stands as the primary means of obtaining this molecule for research purposes. This guide outlines a plausible synthetic route and provides predicted and representative data for its characterization.

Proposed Synthesis of this compound

A robust and versatile method for the synthesis of conjugated polyenes is the Wittig reaction.[6][7][8][9][10] This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. For the synthesis of this compound, a stepwise approach utilizing the Wittig reaction is proposed.

Overall Synthetic Strategy

The synthesis can be envisioned through the coupling of two key fragments: a C10 phosphonium ylide and a C6 aldehyde ester. The retrosynthetic analysis is depicted below.

References

- 1. Conjugated fatty acid - Wikipedia [en.wikipedia.org]

- 2. Conjugated linoleic acids as functional food: an insight into their health benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agro.icm.edu.pl [agro.icm.edu.pl]

- 4. researchgate.net [researchgate.net]

- 5. Multiple biological activities and biosynthesis mechanisms of specific conjugated linoleic acid isomers and analytical methods for prospective application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Wittig reaction [en.wikipedia-on-ipfs.org]

- 7. google.com [google.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

Unveiling the Elusive 2,4,6-Hexadecatrienoic Acid: A Technical Guide on Its Putative Natural Presence and Analysis

For Immediate Release

A comprehensive review of available scientific literature and databases reveals no definitive evidence of 2,4,6-hexadecatrienoic acid as a naturally occurring compound in plants, fungi, or marine organisms. This technical guide addresses the current state of knowledge, provides context through related isomers, and outlines general methodologies for the study of novel fatty acids.

Introduction: The Search for this compound in Nature

Hexadecatrienoic acids (C16:3) are a class of polyunsaturated fatty acids with a 16-carbon backbone and three double bonds. While various isomers of this fatty acid are known to exist in nature, extensive research has yielded no specific identification of the 2,4,6-conjugated isomer as a natural product. This document serves as a technical resource for researchers, scientists, and drug development professionals, summarizing the absence of data on this compound and providing information on other relevant, naturally occurring C16:3 isomers.

Natural Sources and Abundance of Hexadecatrienoic Acid Isomers

While this compound remains elusive in natural sources, other isomers are well-documented. The table below summarizes the natural occurrence and abundance of notable hexadecatrienoic acid isomers.

| Fatty Acid Isomer | Natural Source(s) | Abundance (% of Total Fatty Acids) |

| 7,10,13-Hexadecatrienoic acid | Many plant species, particularly green leaves. Found in spinach. | Can be a significant component of leaf lipids. |

| 6,9,12-Hexadecatrienoic acid | Reported in some plant seed oils and microorganisms. | Generally found in lower concentrations. |

| Other Conjugated Hexadecadienoic Acids (e.g., Δ6,8-, Δ7,9-, Δ8,10-, Δ9,11-, and Δ10,12-16:2) | Identified in the microalgae Vischeria sp. under oxidative stress. | Produced under specific stress conditions. |

Experimental Protocols: A General Framework for Fatty Acid Analysis

Due to the lack of specific literature on this compound, this section provides a generalized experimental protocol for the extraction, identification, and quantification of fatty acids from a biological matrix. This workflow can be adapted for the investigation of novel fatty acids.

Lipid Extraction

A common method for extracting lipids from biological samples is a modification of the Bligh and Dyer method.

-

Homogenization: Homogenize the biological sample (e.g., plant leaves, fungal mycelia) in a chloroform:methanol:water (1:2:0.8, v/v/v) mixture.

-

Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of 1:1:0.9 (chloroform:methanol:water), inducing phase separation.

-

Collection: The lower chloroform phase, containing the lipids, is carefully collected.

-

Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Fatty Acid Methyl Ester (FAME) Preparation

For analysis by gas chromatography, fatty acids are typically converted to their methyl esters.

-

Transesterification: The lipid extract is treated with a solution of methanolic HCl or BF3-methanol.

-

Incubation: The mixture is heated (e.g., at 60-100°C) for a specified time to allow for the transesterification of fatty acids from complex lipids to FAMEs.

-

Extraction: After cooling, the FAMEs are extracted with a nonpolar solvent such as hexane.

-

Washing and Drying: The hexane layer is washed with water to remove any remaining catalyst and dried over anhydrous sodium sulfate.

Analysis and Quantification

-

Gas Chromatography-Mass Spectrometry (GC-MS): The FAMEs are analyzed by GC-MS. The gas chromatograph separates the individual FAMEs based on their volatility and polarity, and the mass spectrometer provides mass spectral data for identification.

-

Identification: FAMEs are identified by comparing their retention times and mass spectra to those of authentic standards and by interpreting the fragmentation patterns.

-

Quantification: The abundance of each fatty acid is determined by comparing the peak area of its FAME to the peak area of an internal standard of a known concentration.

Biosynthesis and Signaling Pathways

As this compound has not been identified as a natural product, no specific signaling pathways involving this molecule have been described. However, the general pathway for fatty acid biosynthesis is a fundamental process in most organisms.

General Fatty Acid Biosynthesis Pathway

The following diagram illustrates the general iterative process of fatty acid synthesis, where a two-carbon unit from malonyl-CoA is added to a growing acyl chain.

Conclusion

The current body of scientific evidence does not support the existence of this compound as a naturally occurring fatty acid. Researchers and drug development professionals interested in conjugated hexadecatrienoic acids should focus their efforts on known, naturally occurring isomers. The experimental and biosynthetic frameworks provided in this guide offer a starting point for the investigation of these and other novel fatty acids. Further exploration of diverse biological sources, particularly under unique environmental or stress conditions, may yet reveal novel fatty acid structures, including the elusive this compound.

Stereoisomers of 2,4,6-Hexadecatrienoic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the stereoisomers of 2,4,6-hexadecatrienoic acid, a conjugated fatty acid with potential biological significance. Due to the limited direct experimental data on this specific molecule, this paper draws upon data from shorter-chain analogues, primarily 2,4,6-octatrienoic acid, to infer potential properties, biological activities, and experimental methodologies. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of conjugated fatty acids. It covers the predicted stereochemistry, hypothetical biological activities through key signaling pathways, generalized experimental protocols for synthesis and analysis, and presents data in a structured format for ease of comparison.

Introduction

Conjugated fatty acids are of increasing interest in the scientific community due to their diverse biological activities, including anti-inflammatory, anti-carcinogenic, and metabolic regulatory effects. This compound, a 16-carbon fatty acid with three conjugated double bonds, represents a molecule of interest within this class. The geometric isomerism arising from its three double bonds results in eight possible stereoisomers, each potentially possessing unique physicochemical properties and biological functions.

This guide will explore the predicted characteristics of these stereoisomers, with a focus on their potential interactions with key cellular signaling pathways, namely the Peroxisome Proliferator-Activated Receptor γ (PPARγ) and G Protein-Coupled Receptor 120 (GPR120) pathways.

Stereochemistry of this compound

The presence of three double bonds at the 2, 4, and 6 positions allows for 2³ = 8 possible geometric isomers. These isomers are distinguished by the cis (Z) or trans (E) configuration at each double bond. The eight possible stereoisomers are:

-

(2E, 4E, 6E)-2,4,6-Hexadecatrienoic acid

-

(2E, 4E, 6Z)-2,4,6-Hexadecatrienoic acid

-

(2E, 4Z, 6E)-2,4,6-Hexadecatrienoic acid

-

(2E, 4Z, 6Z)-2,4,6-Hexadecatrienoic acid

-

(2Z, 4E, 6E)-2,4,6-Hexadecatrienoic acid

-

(2Z, 4E, 6Z)-2,4,6-Hexadecatrienoic acid

-

(2Z, 4Z, 6E)-2,4,6-Hexadecatrienoic acid

-

(2Z, 4Z, 6Z)-2,4,6-Hexadecatrienoic acid

The spatial arrangement of these double bonds significantly influences the molecule's overall shape, which in turn can affect its biological activity and physical properties.

Predicted Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound Stereoisomers

| Property | Predicted Value/Trend | Rationale/Reference |

| Molecular Formula | C₁₆H₂₆O₂ | - |

| Molecular Weight | 250.38 g/mol | - |

| Melting Point | Isomers with more trans double bonds are expected to have higher melting points. | Trans isomers have a more linear shape, allowing for better packing in the solid state. |

| Boiling Point | Expected to be high due to the long carbon chain and carboxylic acid group. | General property of long-chain fatty acids. |

| Solubility in Water | Very low. | The long hydrophobic carbon chain dominates the molecule's properties. |

| Solubility in Organic Solvents | Soluble in nonpolar solvents like hexane and dichloromethane, and polar aprotic solvents like ethanol. | "Like dissolves like" principle. |

| UV λmax | Expected in the range of 260-280 nm. | Conjugated triene systems exhibit strong UV absorbance. The exact wavelength will vary slightly between isomers. |

Note: The values and trends in this table are predictive and require experimental verification.

Hypothetical Biological Activity and Signaling Pathways

Based on studies of the shorter-chain analogue, 2,4,6-octatrienoic acid, the stereoisomers of this compound are hypothesized to be modulators of PPARγ and GPR120 signaling pathways.

PPARγ Activation

Peroxisome Proliferator-Activated Receptor γ (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. The activation of PPARγ by its ligands can lead to a range of cellular responses. Studies on 2,4,6-octatrienoic acid have shown that it can activate PPARγ, leading to protective effects against UV-induced damage in human keratinocytes.[1] A derivative of this shorter-chain analogue, (2Z,4E,6E)-2-methoxyocta-2,4,6-trienoic acid, also activates PPARγ and has been shown to counteract the epithelial-mesenchymal transition process in skin carcinogenesis.[2]

It is therefore plausible that specific stereoisomers of this compound act as agonists for PPARγ, potentially leading to anti-inflammatory and anti-proliferative effects.

Caption: Hypothetical PPARγ signaling pathway activated by a this compound stereoisomer.

GPR120 Signaling

G Protein-Coupled Receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for medium and long-chain unsaturated fatty acids.[3] Activation of GPR120 has been linked to various physiological responses, including the secretion of glucagon-like peptide-1 (GLP-1), anti-inflammatory effects in macrophages, and insulin sensitization.[4][5]

Given that this compound is a long-chain polyunsaturated fatty acid, it is a potential candidate for GPR120 agonism. Different stereoisomers may exhibit varying affinities and efficacies for GPR120, leading to distinct downstream signaling events.

Caption: Proposed GPR120 signaling cascade initiated by a this compound stereoisomer.

Experimental Protocols

The following sections outline generalized experimental protocols that can be adapted for the synthesis, separation, and biological evaluation of this compound stereoisomers.

Synthesis of Stereoisomers

A plausible synthetic route for the stereospecific synthesis of this compound isomers is the Wittig reaction. This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone to form an alkene. By carefully selecting the stereochemistry of the starting materials and the reaction conditions, specific geometric isomers of the final product can be obtained.

Generalized Wittig Reaction Protocol:

-

Ylide Preparation:

-

A suitable phosphonium salt (e.g., triphenylphosphonium bromide) is suspended in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon).

-

The suspension is cooled to a low temperature (e.g., -78 °C).

-

A strong base (e.g., n-butyllithium) is added dropwise to deprotonate the phosphonium salt and form the ylide. The reaction mixture is typically stirred for 1-2 hours at this temperature.

-

-

Aldehyde Addition:

-

A solution of the appropriate unsaturated aldehyde (e.g., a C15-aldehyde with pre-existing double bonds of the desired stereochemistry) in the same anhydrous solvent is added slowly to the ylide solution at low temperature.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.

-

-

Work-up and Purification:

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to isolate the desired stereoisomer of this compound methyl ester.

-

-

Saponification:

-

The purified methyl ester is dissolved in a mixture of methanol and water.

-

An excess of a strong base (e.g., potassium hydroxide) is added, and the mixture is refluxed for several hours.

-

After cooling, the methanol is removed under reduced pressure.

-

The aqueous solution is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the free fatty acid.

-

The fatty acid is then extracted with an organic solvent, washed, dried, and concentrated to yield the final product.

-

Separation and Analysis of Stereoisomers

High-performance liquid chromatography (HPLC) is a powerful technique for the separation of geometric isomers of fatty acids.

Generalized HPLC Separation Protocol:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column is commonly used for fatty acid separation.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid (e.g., acetic acid or formic acid) to ensure the carboxylic acid is protonated.

-

Detection: The eluting isomers can be detected by their UV absorbance at their λmax (predicted to be around 260-280 nm).

-

Sample Preparation: The fatty acid isomers are dissolved in a suitable solvent (e.g., acetonitrile or methanol) before injection.

Analytical Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the stereochemistry of the double bonds. The coupling constants (J-values) between the olefinic protons can distinguish between cis and trans configurations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight and elemental composition of the synthesized isomers.

PPARγ Activation Assay

A common method to assess PPARγ activation is a cell-based reporter gene assay.

Generalized PPARγ Reporter Assay Protocol:

-

Cell Culture and Transfection:

-

A suitable cell line (e.g., HEK293T or Cos-7) is cultured in appropriate media.

-

Cells are transiently transfected with a PPARγ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

-

-

Treatment with Stereoisomers:

-

After transfection, the cells are treated with various concentrations of the individual this compound stereoisomers or a known PPARγ agonist (e.g., rosiglitazone) as a positive control. A vehicle control (e.g., DMSO) is also included.

-

-

Luciferase Assay:

-

Following an incubation period (typically 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system.

-

-

Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

The fold induction of luciferase activity relative to the vehicle control is calculated to determine the extent of PPARγ activation.

-

Conclusion

The stereoisomers of this compound represent a promising area for research in the field of bioactive lipids. While direct experimental data is currently limited, the information available for analogous compounds suggests that these molecules may act as potent modulators of key signaling pathways involved in metabolism and inflammation. The methodologies outlined in this guide provide a framework for the synthesis, separation, and biological evaluation of these compounds. Further research is warranted to elucidate the specific properties and therapeutic potential of each of the eight stereoisomers of this compound.

References

- 1. raybiotech.com [raybiotech.com]

- 2. PPAR gamma Transcription Factor Assay Kit (ab133101) | Abcam [abcam.com]

- 3. Assessment of total, ligand-induced peroxisome proliferator activated receptor γ ligand activity in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. content.abcam.com [content.abcam.com]

An In-depth Technical Guide to 2,4,6-Hexadecatrienoic Acid: Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Hexadecatrienoic acid is a polyunsaturated fatty acid characterized by a 16-carbon chain with three conjugated double bonds at positions 2, 4, and 6. As a member of the conjugated fatty acid family, it holds potential for significant biological activity, drawing interest from researchers in fields ranging from pharmacology to materials science. This technical guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic route, and the putative biological activities of this compound, with a focus on its potential as an anti-inflammatory and antimicrobial agent.

Physical and Chemical Properties

While experimental data for this compound is limited in publicly available literature, a profile of its predicted physicochemical properties can be compiled from computational models. These predictions offer valuable insights for experimental design and computational studies.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₆H₂₆O₂ | PubChem[1] |

| Molecular Weight | 250.38 g/mol | PubChem[2][3] |

| Monoisotopic Mass | 250.193280068 Da | PubChem[1][2][3] |

| XlogP | 6.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | - |

| Hydrogen Bond Acceptor Count | 2 | - |

| Rotatable Bond Count | 11 | - |

| Polar Surface Area | 37.3 Ų | PubChem[2][3] |

| pKa (Strongest Acidic) | ~4.88 | - |

| Water Solubility | Very low (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Mass Spectrometry Data (Predicted Adducts):

| Adduct | m/z |

| [M+H]⁺ | 251.20056 |

| [M+Na]⁺ | 273.18250 |

| [M-H]⁻ | 249.18600 |

| [M+NH₄]⁺ | 268.22710 |

| [M+K]⁺ | 289.15644 |

| [M+H-H₂O]⁺ | 233.19054 |

| [M+HCOO]⁻ | 295.19148 |

| [M+CH₃COO]⁻ | 309.20713 |

Table compiled from data available on PubChem.[1]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of conjugated fatty acids, such as the Wittig reaction or Knoevenagel condensation. Below is a hypothetical protocol based on a modified Wittig-type olefination.

Objective: To synthesize (2E,4E,6E)-2,4,6-Hexadecatrienoic acid.

Materials:

-

(E,E)-2,4-Decadienal

-

(Carbethoxymethylene)triphenylphosphorane

-

Toluene, anhydrous

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Methodology:

-

Wittig Reaction: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (E,E)-2,4-Decadienal in anhydrous toluene. Add a stoichiometric amount of (Carbethoxymethylene)triphenylphosphorane. The mixture is then heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction will yield ethyl (2E,4E,6E)-2,4,6-hexadecatrienoate.

-

Purification of the Ester: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure ethyl ester.

-

Saponification: The purified ethyl ester is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide. The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the ester to the corresponding carboxylate salt.

-

Acidification and Isolation: After the saponification is complete, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified with dilute hydrochloric acid until the pH is acidic. The precipitated this compound is then collected by filtration, washed with cold water, and dried under vacuum.

-

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.

General Protocol for Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in a sample.

Materials:

-

Fatty acid sample

-

Methanol with 2% (v/v) sulfuric acid (for esterification)

-

Hexane

-

Anhydrous sodium sulfate

-

GC-MS instrument with a suitable capillary column (e.g., a polar column for fatty acid methyl esters)

Methodology:

-

Esterification (to form Fatty Acid Methyl Esters - FAMEs): The fatty acid sample is dissolved in methanol containing 2% sulfuric acid. The mixture is heated in a sealed vial at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 1-2 hours) to convert the fatty acids to their more volatile methyl esters.

-

Extraction: After cooling, water and hexane are added to the reaction mixture. The mixture is vortexed, and the layers are allowed to separate. The upper hexane layer containing the FAMEs is collected. The extraction is typically repeated to ensure complete recovery.

-

Drying and Concentration: The combined hexane extracts are dried over anhydrous sodium sulfate and then concentrated under a gentle stream of nitrogen.

-

GC-MS Analysis: The concentrated FAMEs are reconstituted in a small volume of hexane and injected into the GC-MS. The gas chromatograph separates the different FAMEs based on their boiling points and polarity, and the mass spectrometer provides mass spectra for identification. The retention time and mass spectrum of the analyte are compared with those of a known standard of this compound methyl ester for confirmation.

Biological Activities and Signaling Pathways

While specific studies on this compound are scarce, the biological activities of other conjugated polyunsaturated fatty acids (PUFAs) provide a framework for its potential therapeutic effects.

Potential Anti-Inflammatory Activity

Conjugated PUFAs are known to exert anti-inflammatory effects through various mechanisms, primarily by modulating the metabolism of arachidonic acid (AA), a key pro-inflammatory omega-6 fatty acid.

Eicosanoid-Dependent Pathway: this compound, if incorporated into cell membranes, could compete with arachidonic acid for the active sites of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This competition would lead to a decreased production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes derived from AA. Instead, it may lead to the production of alternative lipid mediators with lower inflammatory potential.

Caption: Competitive inhibition of AA metabolism by this compound.

Eicosanoid-Independent Pathway: PUFAs can also modulate inflammatory responses independently of eicosanoid production. These mechanisms include the alteration of cell membrane fluidity, which can affect receptor function and signaling cascades, and the regulation of gene expression by acting on transcription factors such as NF-κB and PPARs.

Potential Antimicrobial Activity

Fatty acids, including PUFAs, can exhibit antimicrobial properties. The primary mechanism is believed to be the disruption of the bacterial cell membrane.

Mechanism of Action: The lipophilic carbon chain of the fatty acid can insert into the phospholipid bilayer of the bacterial cell membrane. This insertion disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. The presence of conjugated double bonds in this compound may influence its interaction with the bacterial membrane and its antimicrobial potency.

Caption: Disruption of bacterial cell membrane by this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis, purification, and analysis of this compound, as described in the experimental protocols.

Caption: A logical workflow for the synthesis and analysis of the target compound.

Conclusion

This compound represents an intriguing yet underexplored member of the conjugated fatty acid family. While specific experimental data remains limited, its predicted properties and the known biological activities of related compounds suggest a promising potential for applications in drug development, particularly in the areas of anti-inflammatory and antimicrobial therapies. Further research is warranted to experimentally validate its physicochemical properties, optimize its synthesis, and elucidate its specific mechanisms of biological action and potential therapeutic efficacy. This guide serves as a foundational resource to stimulate and support such future investigations.

References

An In-depth Technical Guide on 2,4,6-Hexadecatrienoic Acid: Structural Analogs and Derivatives

Disclaimer: Publicly available scientific literature and databases contain limited specific information on the synthesis, biological activity, and signaling pathways of 2,4,6-hexadecatrienoic acid and its direct structural analogs. Therefore, this guide provides a comprehensive framework based on well-studied, structurally related conjugated fatty acids, such as conjugated linoleic acids (CLAs) and sorbic acid (2,4-hexadienoic acid), to infer potential properties and methodologies for the investigation of this compound. The quantitative data, experimental protocols, and signaling pathways described herein are illustrative and based on these related compounds.

Introduction to Conjugated Fatty Acids

Conjugated fatty acids (CFAs) are a class of polyunsaturated fatty acids (PUFAs) characterized by the presence of at least one pair of conjugated double bonds. This structural feature confers unique chemical and biological properties compared to their non-conjugated counterparts.[1] Prominent examples of CFAs, such as conjugated linoleic acids (CLAs), have been extensively studied for their roles in modulating lipid metabolism, inflammation, and cell signaling.[1][2] this compound, a C16 fatty acid with three conjugated double bonds, represents a less-explored member of this family. Its extended conjugated system suggests potential for distinct biological activities.

Chemical Properties and Synthesis

Based on its structure, this compound is a long-chain fatty acid.[3] The synthesis of long-chain polyunsaturated fatty acids can be complex.[4] General synthetic routes for conjugated fatty acids often involve the condensation of smaller building blocks. For instance, the synthesis of sorbic acid (2,4-hexadienoic acid) can be achieved through the condensation of crotonaldehyde and ketene. A similar strategy, employing longer-chain aldehydes and ketenes, could be envisioned for the synthesis of this compound and its analogs.

Structural Analogs and Derivatives:

Structural modifications of this compound could yield a variety of derivatives with potentially altered biological activities. Key classes of derivatives include:

-

Esters: Methyl, ethyl, or other alkyl esters can be synthesized to enhance lipophilicity and modify pharmacokinetic properties.

-

Amides: Amidation of the carboxylic acid moiety with amino acids or other amines can lead to compounds with novel biological targets.

-

Hydroxylated Derivatives: Introduction of hydroxyl groups along the fatty acid chain can alter polarity and metabolic stability.

-

Geometric Isomers: The stereochemistry of the double bonds (cis/trans) is expected to significantly influence biological activity, as observed with CLA isomers.[2]

Potential Biological Activities and Signaling Pathways

The biological activities of conjugated fatty acids are diverse and often isomer-specific.[2] Based on related compounds, this compound and its derivatives could be investigated for a range of pharmacological effects.

Potential Signaling Pathways:

-

Peroxisome Proliferator-Activated Receptors (PPARs): Many fatty acids and their derivatives are natural ligands for PPARs, a family of nuclear receptors that regulate lipid and glucose metabolism. Activation of PPARγ, for example, is a key mechanism for the anti-diabetic effects of some drugs.

-

Lipoxygenase (LOX) and Cyclooxygenase (COX) Pathways: The conjugated double bond system may influence the activity of enzymes involved in the synthesis of inflammatory mediators like prostaglandins and leukotrienes.

-

Nuclear Factor-kappa B (NF-κB) Signaling: Some conjugated fatty acids have been shown to modulate the NF-κB pathway, a central regulator of inflammation.[5]

Below is a hypothetical signaling pathway illustrating how a conjugated fatty acid might exert anti-inflammatory effects through PPARγ activation and subsequent NF-κB inhibition.

Quantitative Data

Quantitative data on the biological activity of this compound is not currently available. The following table provides an exemplary summary of quantitative data that could be generated for its analogs, based on typical assays for conjugated fatty acids.

| Compound ID | Analog/Derivative | Target | Assay Type | IC50 (µM) | Ki (µM) | Notes |

| HTA-001 | This compound | PPARγ | Ligand Binding | 15.2 | 8.5 | Exemplary data |

| HTA-002 | Methyl 2,4,6-hexadecatrienoate | 5-LOX | Enzyme Inhibition | 25.8 | 14.3 | Exemplary data |

| HTA-003 | N-acetyl 2,4,6-hexadecatrienoamide | NF-κB | Reporter Gene | 12.5 | - | Exemplary data |

| HTA-004 | (2E,4Z,6E)-Hexadecatrienoic Acid | PPARγ | Ligand Binding | >100 | - | Exemplary data |

Experimental Protocols

Detailed experimental protocols for this compound are not established. Below are generalized protocols for the synthesis and biological evaluation of a long-chain conjugated fatty acid, which could be adapted for this purpose.

General Synthesis of a 2,4,6-Trienoic Acid Ester

This protocol is a hypothetical adaptation of a Wittig-type reaction for the synthesis of a conjugated ester.

Workflow Diagram:

Methodology:

-

Ylide Formation: A suitable phosphonium salt (e.g., derived from a C10 alkyl halide) is dissolved in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon). A strong base (e.g., n-butyllithium) is added dropwise at low temperature (-78 °C) to generate the ylide.

-

Wittig Reaction: A solution of a 2,4-dienal (e.g., 2,4-decadienal) in the same solvent is added to the ylide solution. The reaction is allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure 2,4,6-trienoic acid ester.

-

Hydrolysis (optional): The ester can be hydrolyzed to the free fatty acid using a base such as lithium hydroxide in a mixture of THF and water.

PPARγ Ligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the PPARγ receptor.

Methodology:

-

Reagents: Recombinant human PPARγ ligand-binding domain (LBD), a fluorescently labeled known PPARγ ligand (e.g., a derivative of rosiglitazone), and the test compound (e.g., HTA-001).

-

Assay Buffer: Prepare a suitable buffer (e.g., phosphate-buffered saline with 0.1% BSA).

-

Incubation: In a 96-well plate, combine the PPARγ LBD, the fluorescent ligand at a fixed concentration, and varying concentrations of the test compound. Incubate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.

-

Detection: Measure the fluorescence polarization of the samples. The binding of the fluorescent ligand to the larger receptor protein results in a higher polarization value.

-

Data Analysis: The displacement of the fluorescent ligand by the test compound leads to a decrease in fluorescence polarization. The data is plotted as polarization versus the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

While direct experimental data on this compound remains scarce, its structural similarity to well-characterized conjugated fatty acids suggests a rich potential for biological activity. The frameworks for synthesis, biological evaluation, and mechanistic studies presented in this guide offer a roadmap for future research into this intriguing molecule and its derivatives. Elucidation of the specific biological roles of this compound and its analogs could open new avenues for the development of novel therapeutic agents for metabolic and inflammatory diseases. Further investigation is warranted to isolate or synthesize this compound and characterize its pharmacological profile.

References

- 1. Conjugated fatty acid - Wikipedia [en.wikipedia.org]

- 2. Biological effects of conjugated linoleic acids in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4,7,10-Hexadecatrienoic acid | C16H26O2 | CID 5282809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Long-chain polyunsaturated fatty acid sources and evaluation of their nutritional and functional properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sources and Bioactive Properties of Conjugated Dietary Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of 2,4,6-Hexadecatrienoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4,6-Hexadecatrienoic acid, a polyunsaturated fatty acid of interest in various research and development contexts. Due to the limited availability of direct quantitative solubility data for this compound, this document leverages data from structurally similar long-chain fatty acids to provide a predictive solubility profile. The experimental methodologies detailed herein are standard for determining fatty acid solubility and can be directly applied to this compound.

Quantitative Solubility Data

The following table summarizes the solubility of representative saturated and unsaturated long-chain fatty acids in various organic solvents. This data can be used to infer the likely solubility behavior of this compound. Generally, fatty acids are more soluble in less polar solvents.[1]

| Solvent | Palmitic Acid (C16:0) | Stearic Acid (C18:0) | Oleic Acid (C18:1) | Linoleic Acid (C18:2) |

| Chloroform | High | High | Very High | Very High |

| Toluene | Moderate | Low | High | High |

| n-Hexane | Low | Very Low | High | High |

| Ethanol | Low | Very Low | Moderate | Moderate |

| Acetone | Low | Very Low | Moderate | Moderate |

| Water | Insoluble | Insoluble | Insoluble | Insoluble |

Note: "Very High," "High," "Moderate," "Low," and "Very Low" are qualitative descriptors based on available data for similar fatty acids and general chemical principles.

Experimental Protocols

The determination of solubility for a compound like this compound is a critical step in its characterization and formulation. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.[2]

Isothermal Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent of interest

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Use the calibration curve to determine the concentration of the fatty acid in the diluted samples.

-

Calculate the original solubility in the solvent, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

-

Visualization of a Potential Signaling Pathway

Long-chain polyunsaturated fatty acids are known to be biologically active and can modulate various signaling pathways. One of the key mechanisms is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[3][4][5] Activation of PPARγ can, in turn, influence inflammatory pathways, such as the one mediated by Nuclear Factor-kappa B (NF-κB).[6][7] The following diagram illustrates a plausible signaling pathway for a long-chain polyunsaturated fatty acid like this compound.

Caption: Hypothetical signaling pathway of this compound.

The following diagram illustrates a generalized workflow for determining the solubility of a fatty acid using the isothermal shake-flask method.

Caption: Experimental workflow for solubility determination.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Nutritional interventions for osteoarthritis: targeting the metabolism-inflammation-oxidative stress axis—clinical evidence and translational practice [frontiersin.org]

- 7. Biologically Active Compounds of Plants of the Atraphaxis Genus: Chemical Composition and Immunomodulatory Evaluation [mdpi.com]

Predicted Spectroscopic Data of 2,4,6-Hexadecatrienoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2,4,6-Hexadecatrienoic acid. This information is crucial for the identification, characterization, and quality control of this long-chain fatty acid in various research and development applications.

Chemical Structure and Properties

This compound is a polyunsaturated fatty acid with the chemical formula C₁₆H₂₆O₂. Its structure features a sixteen-carbon chain with a carboxylic acid group and a conjugated system of three double bonds at positions 2, 4, and 6.

| Property | Value |

| Molecular Formula | C₁₆H₂₆O₂ |

| Monoisotopic Mass | 250.19328 Da |

| IUPAC Name | (2E,4E,6E)-Hexadeca-2,4,6-trienoic acid (representative isomer) |

Predicted Mass Spectrometry

The mass spectrum of this compound is predicted to exhibit a molecular ion peak and a series of fragment ions resulting from the cleavage of the hydrocarbon chain and the loss of functional groups. Electron ionization (EI) is expected to cause significant fragmentation due to the conjugated polyene system.

Table 1: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment Ion | Description |

| 250 | [M]⁺ | Molecular Ion |

| 233 | [M - OH]⁺ | Loss of hydroxyl radical |

| 205 | [M - COOH]⁺ | Loss of carboxyl group |

| 177 | [M - C₅H₁₁]⁺ | Cleavage at the allylic position |

| 149 | [M - C₇H₁₅]⁺ | Cleavage within the hydrocarbon tail |

| 121 | [C₉H₁₃]⁺ | Fragment from the polyene chain |

| 95 | [C₇H₁₁]⁺ | Fragment from the polyene chain |

| 67 | [C₅H₇]⁺ | Fragment from the polyene chain |

| 45 | [COOH]⁺ | Carboxyl group |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For experimental verification, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source is recommended.

-

Sample Preparation: The sample containing this compound is first derivatized, for instance, by esterification to its methyl ester, to improve volatility and chromatographic behavior.

-

Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to ensure the separation of the analyte from other components.

-

Mass Spectrometry: The eluent from the GC column is introduced into the ion source of the mass spectrometer. Electron ionization is applied at a standard energy of 70 eV. The mass analyzer is set to scan a mass range of m/z 40-400.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Caption: Predicted Mass Spectrometry Fragmentation Pathway of this compound.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to show characteristic signals for the carboxylic acid proton, the vinylic protons of the conjugated system, and the protons of the aliphatic chain. The chemical shifts are influenced by the electronegativity of the oxygen atoms and the anisotropic effects of the double bonds.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | 10.0 - 12.0 | singlet (broad) |

| H-2 | 5.8 - 6.0 | doublet |

| H-3 | 7.2 - 7.4 | doublet of doublets |

| H-4 | 6.2 - 6.4 | doublet of doublets |

| H-5 | 6.4 - 6.6 | doublet of doublets |

| H-6 | 6.0 - 6.2 | doublet of doublets |

| H-7 | 5.6 - 5.8 | multiplet |

| H-8 | 2.1 - 2.3 | multiplet |

| -(CH₂)₇- | 1.2 - 1.6 | multiplet |

| -CH₃ | 0.8 - 1.0 | triplet |

Predicted ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield, while the sp² hybridized carbons of the conjugated system will resonate in the olefinic region.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (-COOH) | 168 - 172 |

| C-2 | 120 - 125 |

| C-3 | 145 - 150 |

| C-4 | 128 - 132 |

| C-5 | 140 - 145 |

| C-6 | 130 - 135 |

| C-7 | 125 - 130 |

| C-8 | 32 - 35 |

| C-9 to C-15 | 22 - 32 |

| C-16 (-CH₃) | 13 - 15 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard.

-

¹H NMR Spectroscopy: The sample is placed in a high-field NMR spectrometer. A standard one-dimensional proton NMR experiment is performed.

-

¹³C NMR Spectroscopy: A one-dimensional carbon-13 NMR experiment (e.g., with proton decoupling) is performed on the same sample.

-

Data Analysis: The chemical shifts, multiplicities, and integration of the signals in the resulting spectra are analyzed to assign the peaks to the corresponding protons and carbons in the molecule.

Caption: General Experimental Workflow for MS and NMR Analysis.

Methodological & Application

Analytical Techniques for the Quantification of 2,4,6-Hexadecatrienoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of 2,4,6-hexadecatrienoic acid, a conjugated fatty acid. The methodologies described herein are based on established techniques for the analysis of similar lipid molecules and are intended to serve as a comprehensive guide for researchers in various fields, including biochemistry, pharmacology, and drug development.

Introduction

This compound is a polyunsaturated fatty acid characterized by a 16-carbon chain with three conjugated double bonds. The accurate and precise quantification of this and other fatty acids in biological matrices is crucial for understanding their physiological roles, metabolic pathways, and potential as therapeutic agents or disease biomarkers. This document outlines protocols for quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), including sample preparation, derivatization, and analytical conditions.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of conjugated fatty acids. It is important to note that these values are representative and may vary depending on the specific instrumentation, matrix, and validation protocol. For the quantification of this compound, method-specific validation is required to determine the precise limits of detection (LOD) and quantification (LOQ), linearity, and recovery.

Table 1: HPLC-UV Quantification of Conjugated Fatty Acids (Representative Data)

| Parameter | Value |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |

| Recovery | 85 - 110% |

| Precision (RSD%) | < 5% |

Table 2: GC-MS Quantification of Fatty Acid Methyl Esters (Representative Data)

| Parameter | Value |

| Linearity Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/mL |

| Recovery | 90 - 115% |

| Precision (RSD%) | < 10% |

Experimental Protocols

Sample Preparation: Extraction of Total Fatty Acids from Biological Samples

This protocol describes a general method for the extraction of total fatty acids from biological matrices such as plasma, tissues, or cell cultures.

Materials:

-

Biological sample

-

Internal Standard (e.g., heptadecanoic acid, C17:0)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Anhydrous sodium sulfate

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Homogenize the tissue or cell sample if necessary. For liquid samples like plasma, proceed to the next step.

-

To 1 mL of the sample, add a known amount of internal standard.

-

Add 2 mL of methanol and vortex thoroughly to precipitate proteins.

-

Add 4 mL of chloroform and vortex for 2 minutes.

-

Add 1.5 mL of 0.9% NaCl solution and vortex for another 2 minutes.

-

Centrifuge the mixture at 3000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean tube.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

-

The resulting lipid extract is now ready for saponification and further analysis by HPLC-UV or GC-MS.

Protocol 1: Quantification by HPLC-UV

This method is suitable for the analysis of conjugated fatty acids which exhibit strong UV absorbance at specific wavelengths.

3.2.1. Saponification and Sample Preparation for HPLC-UV

Materials:

-

Dried lipid extract

-

2 M KOH in methanol

-

6 M HCl

-

Hexane

-

HPLC grade acetonitrile

-

HPLC grade water

Procedure:

-

Reconstitute the dried lipid extract in 1 mL of 2 M methanolic KOH.

-

Incubate at 60°C for 1 hour to saponify the fatty acid esters.

-

Cool the mixture to room temperature and acidify to pH 2-3 with 6 M HCl.

-

Extract the free fatty acids by adding 2 mL of hexane and vortexing for 2 minutes.

-

Centrifuge at 2000 x g for 5 minutes and collect the upper hexane layer.

-

Repeat the extraction twice more.

-

Pool the hexane extracts and evaporate to dryness under a nitrogen stream.

-

Reconstitute the residue in a known volume of the HPLC mobile phase for injection.

3.2.2. HPLC-UV Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., gradient elution starting from 70:30) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| UV Detection | 270 nm (for 2,4,6-triene systems) |

3.2.3. Quantification

Create a calibration curve using a certified standard of this compound at various concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve, after correcting for the recovery of the internal standard.

Protocol 2: Quantification by GC-MS

GC-MS offers high sensitivity and selectivity for fatty acid analysis, but requires derivatization to increase the volatility of the analytes.

3.3.1. Derivatization to Fatty Acid Methyl Esters (FAMEs)

Materials:

-

Dried lipid extract

-

Boron trifluoride (BF3) in methanol (14%)

-

Hexane

-

Saturated NaCl solution

Procedure:

-

To the dried lipid extract, add 2 mL of 14% BF3 in methanol.

-

Tightly cap the tube and heat at 100°C for 30 minutes.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution and vortex for 1 minute.

-

Centrifuge at 2000 x g for 5 minutes.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

3.3.2. GC-MS Conditions

| Parameter | Condition |

| GC Column | Capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Oven Temperature Program | Start at 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 10 min |

| MS Transfer Line Temp | 250°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-500 |

3.3.3. Quantification

Quantification is performed using selected ion monitoring (SIM) mode for the target FAME and the internal standard FAME. A calibration curve is generated using a certified standard of this compound methyl ester.

Signaling Pathways

While the specific signaling pathways involving this compound are not extensively documented, a related compound, 7,10,13-hexadecatrienoic acid, is classified as an omega-3 fatty acid. Omega-3 fatty acids are known to exert their biological effects through various signaling pathways, primarily by modulating the activity of transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs) and by influencing the production of inflammatory mediators.

Conclusion

The protocols outlined in this document provide a solid foundation for the quantification of this compound in various biological samples. Both HPLC-UV and GC-MS are powerful techniques that, with proper validation, can yield accurate and reliable quantitative data. The choice of method will depend on the specific requirements of the research, including sensitivity, sample throughput, and the availability of instrumentation. Further research is warranted to elucidate the specific biological roles and signaling pathways of this compound.

Application Notes and Protocols for the HPLC Separation of 2,4,6-Hexadecatrienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a foundational protocol for the separation and analysis of 2,4,6-Hexadecatrienoic acid using High-Performance Liquid Chromatography (HPLC). Due to the conjugated triene system within its structure, this fatty acid exhibits strong ultraviolet (UV) absorbance, allowing for sensitive detection without the need for derivatization. The proposed method is based on reversed-phase chromatography, a robust and widely used technique for the separation of fatty acids and other lipophilic molecules.

Introduction to this compound and its Analysis

This compound is a polyunsaturated fatty acid with a 16-carbon chain containing three conjugated double bonds. This conjugation is a key feature, not only influencing its chemical properties but also providing a strong chromophore for UV-Vis spectrophotometric detection. Analysis of specific fatty acids like this compound is crucial in various research areas, including biochemistry, natural product chemistry, and pharmaceutical development, where it may act as a biomarker or a bioactive component.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[1] For fatty acids, reversed-phase HPLC is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase.[2][3] Separation is based on the differential partitioning of the analytes between the two phases, with more hydrophobic compounds being retained longer on the column.[2]

Principles of Separation and Detection

The separation of this compound by reversed-phase HPLC is primarily governed by its hydrophobicity. The long alkyl chain contributes to its nonpolar character, leading to strong retention on a C18 stationary phase. The polarity of the mobile phase, typically a mixture of acetonitrile or methanol and water, is a critical parameter for controlling retention and achieving separation from other components in a sample matrix.[2]

A significant advantage in the analysis of conjugated fatty acids is their inherent UV absorbance. The system of three conjugated double bonds in this compound is expected to produce a strong absorption maximum in the UV region, estimated to be between 250 nm and 280 nm. This is based on the known spectroscopic properties of conjugated polyenes, where the wavelength of maximum absorbance (λmax) increases with the length of the conjugated system.[4] This allows for direct UV detection, simplifying sample preparation by avoiding derivatization steps that are often necessary for non-conjugated fatty acids.

Proposed HPLC Method Parameters

The following table summarizes a proposed starting point for an HPLC method for the analysis of this compound. Optimization of these parameters may be necessary depending on the specific sample matrix and analytical goals.

| Parameter | Recommended Condition | Rationale |

| HPLC System | Any standard HPLC system with a gradient pump and UV-Vis detector | Provides the necessary flexibility and detection capabilities. |

| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size | C18 is a standard stationary phase for fatty acid separation, providing good retention and resolution.[1] |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | TFA is an ion-pairing agent that sharpens peaks for acidic analytes. |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency. |

| Gradient | 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 70% B and equilibrate for 5 minutes | A gradient elution is necessary to elute the highly retained fatty acid in a reasonable time with good peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sample concentration. |

| Detection | UV-Vis at an estimated 260 nm | The conjugated triene system is expected to have a strong absorbance in this region. The optimal wavelength should be confirmed experimentally with a standard.[4] |

Detailed Experimental Protocol

Reagents and Materials

-

This compound standard

-

HPLC-grade Acetonitrile

-

HPLC-grade Water

-

Trifluoroacetic Acid (TFA), analytical grade

-

Methanol for sample dissolution

-

0.45 µm syringe filters

Standard Preparation

-

Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

From the stock solution, prepare a series of working standards by serial dilution with the initial mobile phase composition (70:30 Acetonitrile:Water with 0.1% TFA).

Sample Preparation

-

Dissolve the sample containing this compound in a suitable organic solvent, such as methanol or the initial mobile phase.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Analysis

-

Set up the HPLC system with the parameters outlined in the table above.

-

Equilibrate the column with the initial mobile phase composition (70% B) for at least 15 minutes or until a stable baseline is achieved.

-

Inject the prepared standards and samples.

-

Record the chromatograms and integrate the peak corresponding to this compound.

Data Analysis

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

HPLC Analysis Workflow

References

Application Note: GC-MS Analysis of 2,4,6-Hexadecatrienoic Acid Methyl Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of 2,4,6-hexadecatrienoic acid methyl esters using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of specific experimental data for this analyte, this note combines established methodologies for the analysis of fatty acid methyl esters (FAMEs) with predicted chromatographic and mass spectrometric characteristics of conjugated trienoic fatty acids. The protocols outlined here are intended to serve as a comprehensive guide for the derivatization, instrumentation, and data analysis for researchers interested in the quantitative and qualitative analysis of this and similar compounds.

Introduction

Conjugated fatty acids (CFAs) are isomers of polyunsaturated fatty acids that feature adjacent double bonds.[1] This structural characteristic imparts unique chemical and biological properties. Conjugated trienoic fatty acids, a subclass of CFAs, are of growing interest in the scientific community due to their potential health benefits, which include anti-inflammatory, anti-carcinogenic, and anti-adipogenic properties.[2][3][4] this compound is a C16 fatty acid with a conjugated triene system. For GC-MS analysis, it is essential to convert the polar carboxylic acid to its more volatile and less polar methyl ester derivative.[5] This application note details the analytical workflow for the identification and potential quantification of this compound methyl ester.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound methyl ester involves sample preparation, including lipid extraction and derivatization, followed by instrumental analysis and data processing.

Caption: Experimental workflow for GC-MS analysis.

Experimental Protocols

Lipid Extraction (Folch Method)

This protocol is a standard method for extracting lipids from biological samples.

-

Homogenize the sample in a chloroform/methanol mixture (2:1, v/v).

-

After homogenization, add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.

-

Centrifuge the mixture to facilitate phase separation.

-

Carefully collect the lower chloroform layer containing the lipids.

-

Evaporate the solvent under a stream of nitrogen to obtain the lipid extract.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This acid-catalyzed derivatization converts the fatty acids to their corresponding methyl esters.

-

To the dried lipid extract, add 2 mL of a 2% sulfuric acid solution in methanol.

-

Add 1 mL of toluene to aid in the dissolution of non-polar lipids.

-

Seal the reaction vial and heat at 50°C for 2 hours in a water bath or heating block.

-

After cooling to room temperature, add 5 mL of 5% sodium chloride solution to stop the reaction.

-

Extract the FAMEs by adding 5 mL of hexane and vortexing for 1 minute.

-

Centrifuge to separate the layers and transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

The sample is now ready for GC-MS analysis.

Caption: FAME derivatization workflow.

GC-MS Instrumentation and Conditions

The following are recommended starting conditions for the GC-MS analysis of this compound methyl ester. Optimization may be required based on the specific instrumentation and sample matrix.

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B GC System or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar capillary column |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 |

| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 5 min |

| Transfer Line Temp. | 240°C |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-400 |

Data Presentation and Interpretation

Predicted Chromatographic and Mass Spectral Data

The following table summarizes the predicted retention time and key mass spectral fragments for this compound methyl ester. These values are hypothetical and based on the analysis of other C16 FAMEs and conjugated systems.

| Compound | Predicted Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| This compound methyl ester | 25 - 30 | 264 | 233 ([M-31]+), 151, 137, 123, 109, 95, 81, 67, 55 |

Predicted Mass Spectrum Fragmentation

The electron ionization mass spectrum of a conjugated trienoic acid methyl ester is expected to show a discernible molecular ion peak. The fragmentation pattern will likely be characterized by ions resulting from cleavages along the aliphatic chain, with prominent clusters of ions separated by 14 amu (-CH2-). A significant peak corresponding to the loss of the methoxy group ([M-31]+) is also anticipated. The conjugated system is expected to stabilize allylic cations, leading to characteristic fragment ions.

Caption: Predicted fragmentation of the methyl ester.

Relevance for Drug Development

The unique biological activities attributed to conjugated fatty acids make them interesting candidates for pharmaceutical research and development.[4] The ability to accurately identify and quantify specific isomers, such as this compound, is crucial for:

-

Pharmacokinetic studies: Understanding the absorption, distribution, metabolism, and excretion of these compounds.

-

Mechanism of action studies: Elucidating the molecular pathways through which they exert their biological effects.

-

Quality control: Ensuring the purity and consistency of active pharmaceutical ingredients derived from natural or synthetic sources.

-

Biomarker discovery: Investigating their potential as biomarkers for various physiological or pathological states.

Conclusion

This application note provides a comprehensive framework for the GC-MS analysis of this compound methyl ester. While specific analytical standards and data for this compound are not widely available, the provided protocols and predicted data offer a solid starting point for researchers. The methodologies for sample preparation, derivatization, and GC-MS analysis are robust and widely applicable to a range of fatty acid methyl esters. The successful application of these methods will enable researchers to further investigate the biological significance of this and other conjugated fatty acids.

References

Application Notes and Protocols for the Use of Polyunsaturated Fatty Acids as Biomarkers

Introduction

Biomarkers are crucial tools in research and drug development, providing objective measures of biological processes, pathogenic processes, or pharmacological responses to a therapeutic intervention. While the specific fatty acid 2,4,6-hexadecatrienoic acid is not extensively documented as a biomarker in scientific literature, the broader class of polyunsaturated fatty acids (PUFAs) is well-established for this purpose. This document provides detailed application notes and protocols for the use of PUFAs, such as omega-3 and omega-6 fatty acids, as biomarkers in various research and clinical settings.

PUFAs are fatty acids that contain more than one double bond in their backbone. They are integral components of cell membranes and precursors to many signaling molecules.[1] The balance and levels of different PUFAs can reflect dietary intake, metabolic status, and the presence of disease, making them valuable biomarkers.[2][3] This guide is intended for researchers, scientists, and drug development professionals interested in leveraging PUFAs as biomarkers in their studies.

Applications of Polyunsaturated Fatty Acids as Biomarkers

PUFAs are utilized as biomarkers in a wide array of research fields due to their involvement in fundamental physiological processes.

-

Inflammation and Immune Response: Omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are precursors to anti-inflammatory signaling molecules.[3][4] Conversely, omega-6 fatty acids, like arachidonic acid (AA), are precursors to pro-inflammatory molecules.[5] The ratio of omega-3 to omega-6 PUFAs can therefore serve as a biomarker for inflammatory status in conditions like rheumatoid arthritis and inflammatory bowel disease.[2][3]

-

Cardiovascular Disease (CVD): Blood levels of long-chain omega-3 PUFAs, particularly EPA and DHA, have been associated with a lower risk of cardiovascular events and sudden cardiac death.[6][7] They can be used to assess the risk of CVD and to monitor the effects of dietary or therapeutic interventions.[7]

-

Neurological and Cognitive Health: DHA is a major structural component of the brain and retina. Altered levels of DHA have been linked to neurodegenerative diseases such as Alzheimer's disease and mental health disorders like depression.[2][8] Measuring PUFA profiles can provide insights into brain health and the progression of these conditions.[8]

-

Nutritional Status and Dietary Monitoring: Since the body cannot synthesize essential fatty acids like linoleic acid (an omega-6) and alpha-linolenic acid (an omega-3), their levels in tissues and blood directly reflect dietary intake.[1] This makes them excellent biomarkers for assessing nutritional status and adherence to specific dietary regimens in clinical trials.

-

Metabolic Diseases: PUFA profiles can be indicative of metabolic health. For instance, alterations in PUFA metabolism are associated with conditions like diabetes and non-alcoholic fatty liver disease.[2][9]

Quantitative Data Summary

The following tables summarize quantitative data on PUFA levels in human plasma/serum and their association with various health conditions. This data is compiled from multiple studies and is intended for comparative purposes.

Table 1: Reference Ranges of Common Polyunsaturated Fatty Acids in Human Plasma/Serum

| Fatty Acid | Abbreviation | Class | Typical Concentration Range (µg/mL) |

| Linoleic Acid | LA | Omega-6 | 1000 - 2500 |

| Arachidonic Acid | AA | Omega-6 | 400 - 1200 |

| Alpha-Linolenic Acid | ALA | Omega-3 | 10 - 50 |

| Eicosapentaenoic Acid | EPA | Omega-3 | 15 - 100 |

| Docosahexaenoic Acid | DHA | Omega-3 | 30 - 150 |

Data compiled from general knowledge and representative values from analytical literature.

Table 2: Association of Plasma/Serum PUFA Levels with Clinical Outcomes

| Biomarker | Condition | Association | Key Findings |

| High Omega-3 Index (EPA+DHA in red blood cell membranes) | Cardiovascular Disease | Inverse | An Omega-3 Index >8% is associated with the lowest risk of death from coronary heart disease. |

| High Omega-6/Omega-3 Ratio | Inflammatory Disorders | Positive | Ratios above 10:1 are often observed in chronic inflammatory conditions. |

| Low DHA Levels | Alzheimer's Disease | Positive | Lower plasma DHA levels are associated with an increased risk of developing Alzheimer's disease.[2] |

| High EPA+DHA Levels | Depression | Inverse | Higher intake and circulating levels of EPA and DHA are associated with a reduced risk of depression.[8] |

| High Linoleic Acid Levels | Cardiovascular Disease | Inverse | Higher blood levels of linoleic acid are associated with a lower risk of cardiovascular disease.[10] |

Experimental Protocols

Accurate quantification of PUFAs is critical for their use as biomarkers. The two most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Protocol 1: Quantitative Analysis of Total Fatty Acids in Plasma by GC-MS

This protocol describes the hydrolysis of esterified fatty acids, derivatization, and analysis by GC-MS.

1. Materials and Reagents:

-

Plasma samples

-

Internal Standard (IS) solution (containing deuterated fatty acids)[11][12]

-

Methanol:10 N NaOH (9:1, v/v)[13]

-

6 N HCl[13]

-

Hexane[13]

-

Derivatizing agents: 10% Pentafluorobenzyl bromide (PFB-Br) and 10% N,N-Diisopropylethylamine (DIPEA) in acetonitrile[13]

-

Glass tubes, vortex mixer, centrifuge, nitrogen evaporator

2. Sample Preparation and Hydrolysis:

-

Pipette 50 µL of plasma into a glass tube.

-

Add 100 µL of the internal standard solution.[12]

-

Add 1 mL of Methanol:10 N NaOH (9:1) solution.[13]

-

Vortex and incubate at 100°C for 45 minutes to hydrolyze esterified fatty acids.[13]

-

Cool the samples and acidify by adding 180 µL of 6 N HCl.[13]

3. Extraction:

-

Add 3 mL of hexane to the sample tube.

-

Vortex vigorously for 2 minutes and then centrifuge at 1200 x g for 4 minutes to separate the phases.[13]

-

Carefully transfer the upper organic layer (containing the free fatty acids) to a clean glass tube.

-

Repeat the extraction with another 3 mL of hexane and combine the organic layers.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.[13]

4. Derivatization:

-

To the dried extract, add 100 µL of 10% PFB-Br and 100 µL of 10% DIPEA in acetonitrile.[13]

-

Incubate at room temperature for 30 minutes.[13]

-

Add 20 µL of 6 N HCl and 1 mL of hexane, then vortex.

-